![molecular formula C15H17FN2OS B2583065 Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone CAS No. 2034517-38-7](/img/structure/B2583065.png)

Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

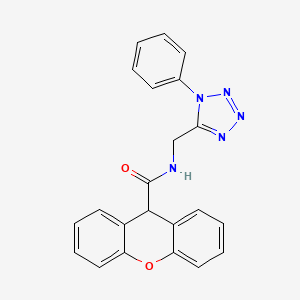

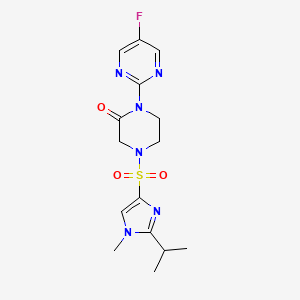

“Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C15H17FN2OS. It is intended for research use only and not for human or veterinary use. It has been studied for its affinity towards 5-HT 1A receptors .

Synthesis Analysis

The synthesis of similar compounds involves key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophen and other fragments . A novel palladium mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[b]thiophen ring attached to a piperazine ring via a methanone group. The piperazine ring also has a 2-fluoroethyl group attached to it.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include amination steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in these reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 292.37. Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the notable applications of derivatives similar to Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is in the development of new antimicrobial agents. Mishra and Chundawat (2019) synthesized a series of compounds with structures related to benzo[b]thiophene and evaluated their antimicrobial activity, finding potent activity against gram-negative bacteria such as P. aeruginosa with minimum inhibitory concentration (MIC) values indicating better inhibitory activity than standard drugs like chloramphenicol for certain compounds (Mishra & Chundawat, 2019).

Cancer Research

In cancer research, derivatives of benzo[b]thiophene have been explored for their anticancer activity. Xu et al. (2017) synthesized novel pyrazoline derivatives and evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). One compound showed notable inhibitory effect on HepG-2 with an IC50 value significantly lower than cisplatin, indicating its potential as an anticancer drug candidate (Xu et al., 2017).

Material Science

In material science, the structural elements of benzo[b]thiophene have been utilized in the synthesis of functional building blocks for advanced materials. Katzsch, Gruber, and Weber (2016) described the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives and discussed their crystal structures, highlighting the potential of these compounds in material science applications due to their interesting packing patterns and interactions (Katzsch, Gruber, & Weber, 2016).

Wirkmechanismus

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

This compound interacts with its target, the 5-HT1A serotonin receptors, by binding to them . The compound’s affinity towards these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .

Biochemical Pathways

The interaction of this compound with the 5-HT1A serotonin receptors affects the serotoninergic pathway . This can lead to changes in various physiological functions regulated by serotonin, potentially impacting mood, sleep, appetite, and other functions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence the physiological functions regulated by serotonin .

Zukünftige Richtungen

The future directions for research on “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” could involve further exploration of its affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity could also be studied further .

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2OS/c16-5-6-17-7-9-18(10-8-17)15(19)14-11-12-3-1-2-4-13(12)20-14/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBQDMXVRCMGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)

![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)